molecular formula C24H25ClN4O4S B2446108 N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005308-12-2

N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B2446108
CAS RN: 1005308-12-2
M. Wt: 501
InChI Key: GYEPZLKSTZQIRX-UHFFFAOYSA-N
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Description

The compound is a potent, selective D4 dopamine receptor ligand . It has an empirical formula of C20H24ClN3O2 and a molecular weight of 373.88 .


Synthesis Analysis

The title compound was synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Further structural modifications were done on its amide bond and on its alkyl chain linking the benzamide moiety to the piperazine ring .


Molecular Structure Analysis

The structure of the compound has been validated as part of the Chemical Structure Validation project . The International Chemical Identifier (InChI) is 1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 .


Physical And Chemical Properties Analysis

The compound is a solid with a solubility of 22 mg/mL in DMSO and is insoluble in water .

Scientific Research Applications

Dopamine Receptor Affinity and Selectivity

  • The compound N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, closely related to the queried chemical, has been studied for its affinity and selectivity towards dopamine D(3) receptors. These studies found several high-affinity D(3) ligands with selectivity over other dopamine receptors, indicating potential applications in neurological research and drug development (Leopoldo et al., 2002).

Antihelminthic Activity

  • Piperazine derivatives, including those structurally similar to the specified compound, have shown significant antihelminthic activity, particularly against Trichinella spiralis and Syphacia obvelata. This suggests potential applications in developing treatments for parasitic infections (Mavrova et al., 2006).

Antiproliferative and Anti-HIV Activity

  • A series of N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides, structurally related to the compound , have shown promising antiproliferative activity against various human tumor-derived cell lines, suggesting potential in cancer research. However, no significant anti-HIV activity was observed in these studies (Al-Soud et al., 2010).

Antimicrobial Activity

  • Similar piperazine derivatives have been synthesized and tested for antimicrobial activity. These compounds have shown effectiveness against various microorganism strains, indicating potential applications in developing new antimicrobial agents (Yurttaş et al., 2016).

Antifungal Potential

  • New derivatives with a structure similar to the queried compound have been evaluated for their antifungal properties. The studies focus on solubility thermodynamics and partitioning processes in biologically relevant solvents, providing insights into the development of antifungal agents (Volkova et al., 2020).

Anticancer Evaluation

  • Polyfunctional substituted 1,3-thiazoles with piperazine substituents, related to the compound , have been studied for their anticancer activity. These studies suggest that these compounds may have potential applications in cancer treatment (Turov, 2020).

Future Directions

The compound has been chosen as a lead for further structural modifications . This suggests that it may have potential for further development and study in the future.

properties

IUPAC Name

N-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O4S/c1-32-20-7-6-16(12-21(20)33-2)23(31)27-24-26-18(15-34-24)14-22(30)29-10-8-28(9-11-29)19-5-3-4-17(25)13-19/h3-7,12-13,15H,8-11,14H2,1-2H3,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEPZLKSTZQIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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